4,5-Dibromo-2-phenyloxazole
Overview
Description
Oxazole, 4,5-dibromo-2-phenyl- is a chemical compound . Oxazoles are important heterocyclic compounds that are part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Synthesis Analysis
Oxazoles can be synthesized via a variety of methods. One such method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of the compound can be confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis .Chemical Reactions Analysis
The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents .Physical and Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical form of some oxazole derivatives can vary, with some appearing as light yellow solids or white solids .Mechanism of Action
Oxazole derivatives have a wide spectrum of biological activities. They have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Safety and Hazards
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The diverse biological potential of oxazole derivatives is being explored in the new millennium .
Properties
IUPAC Name |
4,5-dibromo-2-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFUGIIHNUXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459224 | |
Record name | Oxazole, 4,5-dibromo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92629-12-4 | |
Record name | Oxazole, 4,5-dibromo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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